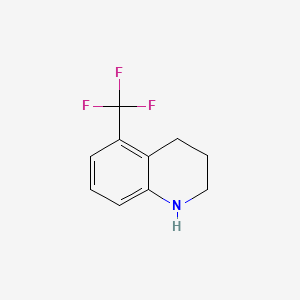

5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N/c11-10(12,13)8-4-1-5-9-7(8)3-2-6-14-9/h1,4-5,14H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAKGDXHTHSQBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2NC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585673 | |

| Record name | 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939758-74-4 | |

| Record name | 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline, identified by the CAS number 1260683-15-5 , is a fluorinated heterocyclic compound of significant interest in the field of medicinal chemistry.[1] Its structure combines the privileged 1,2,3,4-tetrahydroquinoline scaffold with a trifluoromethyl (CF3) group, a modification known to profoundly influence the physicochemical and pharmacological properties of drug candidates.[2] The tetrahydroquinoline core is a versatile framework found in numerous biologically active molecules, exhibiting a wide range of therapeutic activities, including anti-cancer, anti-diabetic, and anti-inflammatory properties.[3][4] The incorporation of a trifluoromethyl group can enhance metabolic stability, membrane permeability, and binding affinity to target proteins, making this compound a valuable building block in modern drug discovery.[2]

This guide provides a comprehensive overview of this compound, covering its physicochemical properties, synthesis strategies, and its strategic application in drug design and development.

Physicochemical Properties and Spectroscopic Data

The introduction of the trifluoromethyl group at the 5-position of the tetrahydroquinoline ring system imparts unique properties to the molecule. A summary of its key physicochemical data is presented below.

| Property | Value | Source |

| CAS Number | 1260683-15-5 | [1] |

| Molecular Formula | C10H10F3N | |

| Molecular Weight | 201.19 g/mol | Calculated |

| Appearance | Not specified; likely a solid or oil at room temperature. | Inferred |

| Solubility | Expected to have good solubility in organic solvents. | Inferred |

Synthesis Strategies

The synthesis of substituted 1,2,3,4-tetrahydroquinolines can be achieved through various methods, often involving domino reactions that allow for the efficient construction of the heterocyclic core.[8] A common and effective strategy involves the reduction of a substituted quinoline or a cyclization reaction of an appropriately functionalized aniline derivative.

A plausible synthetic approach to this compound could involve the catalytic hydrogenation of 5-(trifluoromethyl)quinoline. This precursor can be synthesized through multi-step sequences starting from commercially available materials.

Below is a conceptual workflow for the synthesis of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Hypothetical Experimental Protocol: Catalytic Hydrogenation of 5-(Trifluoromethyl)quinoline

This protocol is a representative example and may require optimization.

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 5-(trifluoromethyl)quinoline (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, 10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

-

Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry to confirm its identity and purity.

Role in Drug Discovery and Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets.[3][4] The incorporation of a trifluoromethyl group further enhances its potential as a pharmacophore.

The Impact of the Trifluoromethyl Group

The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can lead to several advantageous effects in drug design:[2]

-

Increased Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life of the drug in the body.

-

Enhanced Binding Affinity: The trifluoromethyl group can participate in various non-covalent interactions with protein targets, such as dipole-dipole and ion-dipole interactions, which can improve binding affinity and selectivity.

-

Improved Membrane Permeability: The lipophilic nature of the trifluoromethyl group can enhance the ability of a molecule to cross cell membranes, which is crucial for reaching intracellular targets.

-

Modulation of pKa: The electron-withdrawing effect of the trifluoromethyl group can lower the pKa of nearby basic functional groups, which can influence the ionization state of the molecule at physiological pH and affect its solubility and target engagement.

Caption: The strategic role of the trifluoromethyl group in enhancing the drug-like properties of the tetrahydroquinoline scaffold.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. The combination of the biologically active tetrahydroquinoline core with the property-enhancing trifluoromethyl group makes it an attractive starting point for the development of new drugs targeting a wide range of diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds significant promise for the future of drug discovery.

References

-

This compound | 1260683-15-5 - BuyersGuideChem. Available from: [Link]

-

5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride suppliers and producers. Available from: [Link]

-

1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Available from: [Link]

-

5-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. Available from: [Link]

-

1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed. Available from: [Link]

-

Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles | ChemRxiv. Available from: [Link]

-

1,2,3,4-tetrahydroquinoline, 635-46-1 - The Good Scents Company. Available from: [Link]

-

1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem. Available from: [Link]

-

Photochemical synthesis of an epigenetic focused tetrahydroquinoline library - NSF Public Access Repository. Available from: [Link]

-

5-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 16244396 - PubChem. Available from: [Link]

-

Quinoline, 1,2,3,4-tetrahydro- - the NIST WebBook. Available from: [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. Available from: [Link]

Sources

- 1. This compound | 1260683-15-5 [buyersguidechem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajrconline.org [ajrconline.org]

- 4. parchem.com [parchem.com]

- 5. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 7. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR [m.chemicalbook.com]

- 8. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline molecular structure

An In-Depth Technical Guide to the Molecular Structure and Application of 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Introduction: A Privileged Scaffold Enhanced by Fluorine Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds. These are termed "privileged structures" due to their inherent ability to interact with diverse biological targets. The 1,2,3,4-tetrahydroquinoline (THQ) core is a quintessential example of such a scaffold, forming the backbone of numerous natural products and synthetic pharmaceuticals.[1] Its unique architecture, merging a partially saturated, flexible piperidine ring with a rigid, aromatic benzene ring, provides an ideal template for crafting molecules with specific three-dimensional orientations to engage with protein binding sites.[2]

This guide focuses on a particularly compelling derivative: This compound . The strategic placement of a trifluoromethyl (-CF3) group onto the THQ core is a deliberate and powerful modification. The incorporation of fluorine, and specifically the -CF3 group, is a cornerstone of modern drug design.[3] This is because the trifluoromethyl group can profoundly and beneficially alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic profiles.[3][4]

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, characterization, reactivity, and therapeutic potential of this compound.

Part 1: Core Molecular Attributes

Physicochemical and Structural Properties

This compound is a derivative of the parent THQ structure, distinguished by the substitution of a trifluoromethyl group at the C5 position of the aromatic ring. This substitution has significant implications for the molecule's electronic and physical nature. The strong electron-withdrawing effect of the -CF3 group modulates the electron density of the benzene ring, influencing its reactivity and intermolecular interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1260683-15-5 | [5] |

| Molecular Formula | C₁₀H₁₀F₃N | [5] |

| Molecular Weight | 201.19 g/mol | [5] |

| Parent Compound pKa | 5.15 (for 1,2,3,4-tetrahydroquinoline) | [6] |

| Parent Compound LogP | 1.8 (for 1,2,3,4-tetrahydroquinoline) | [6] |

Note: Experimental data for the 5-trifluoromethyl derivative is sparse in publicly available literature; thus, properties of the parent compound are provided for reference. The -CF3 group is expected to increase the lipophilicity (LogP) and decrease the basicity (lower pKa) of the nitrogen atom.

Spectroscopic Signature for Structural Verification

Confirming the identity and purity of this compound relies on a combination of standard spectroscopic techniques. While a specific experimental spectrum for this exact molecule is not publicly available, we can predict its characteristic features based on the known spectra of the parent THQ and the well-understood effects of trifluoromethyl substitution.

Table 2: Predicted Spectroscopic Data for Structural Characterization

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons (3H): Complex multiplets in the δ 6.5-7.5 ppm range. The electron-withdrawing -CF3 group will cause downfield shifts for adjacent protons. NH Proton (1H): A broad singlet, typically δ 3.5-4.5 ppm, which can exchange with D₂O. Methylene Protons (6H): Three distinct signals for C2-H₂, C3-H₂, and C4-H₂. C2 and C4 protons adjacent to the heteroatom and aromatic ring will be deshielded (δ 3.3-2.7 ppm), while the C3 protons will be further upfield (δ ~1.9 ppm).[7] |

| ¹³C NMR | Aromatic Carbons: Six signals, with the carbon attached to the -CF3 group showing a characteristic quartet due to C-F coupling. Aliphatic Carbons: Three signals corresponding to C2, C3, and C4, typically found in the δ 20-50 ppm range. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): A prominent peak at m/z = 201.19. Fragmentation: Characteristic loss of fragments such as -H, -CH₃, and potentially cleavage of the saturated ring. The parent THQ shows a base peak at m/z=132 and a molecular ion at m/z=133.[7] |

| Infrared (IR) Spectroscopy | N-H Stretch: A moderate, sharp peak around 3400-3300 cm⁻¹. C-H (Aromatic) Stretch: Peaks just above 3000 cm⁻¹. C-H (Aliphatic) Stretch: Strong peaks just below 3000 cm⁻¹. C-F Stretch: Strong, characteristic absorption bands in the 1350-1100 cm⁻¹ region. |

Part 2: Synthesis and Chemical Reactivity

Synthetic Pathways to the Tetrahydroquinoline Core

The synthesis of the tetrahydroquinoline scaffold is a well-established field in organic chemistry, with numerous methodologies available. A common and direct approach involves the reduction of the corresponding quinoline precursor.

Caption: General workflow for the synthesis of the tetrahydroquinoline core.

For the specific synthesis of this compound, the most logical precursor would be 5-(trifluoromethyl)quinoline. Several reduction protocols are effective for this transformation:

-

Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. This method is highly efficient but may require specialized high-pressure equipment.

-

Transfer Hydrogenation: Employing hydrogen donors like Hantzsch esters or borane-ammonia in the presence of a transition metal catalyst (e.g., Cobalt or Ruthenium complexes).[8] This approach often uses milder and more accessible laboratory conditions.

-

Metal-Free Reduction: Silver-catalyzed reductions using silanes as the hydrogen source provide an environmentally friendly alternative.[8]

Protocol: Boronic Acid Catalyzed Reduction of Quinoline

This protocol describes a one-pot tandem reduction and N-arylation, showcasing a modern, efficient approach. For the synthesis of the title compound without N-arylation, only the first part of the reaction is relevant.[9]

Objective: To synthesize an N-H tetrahydroquinoline via reduction of the quinoline precursor.

Materials:

-

Substituted Quinoline (e.g., 5-(trifluoromethyl)quinoline) (1.0 mmol)

-

Hantzsch Ester (1.2 equiv)

-

Phenylboronic Acid (20 mol%)

-

Dichloromethane (DCM) (5 mL)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the substituted quinoline, Hantzsch ester, and phenylboronic acid.

-

Add dry dichloromethane via syringe.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield the desired 1,2,3,4-tetrahydroquinoline derivative.

Causality: The boronic acid acts as a Lewis acid and hydrogen-bond donor, catalyzing the transfer hydrogenation from the Hantzsch ester to the quinoline ring.[8][9] This method avoids harsh reagents and proceeds under mild conditions.

Reactivity and Further Functionalization

The this compound scaffold is ripe for further chemical modification, making it a versatile building block.

Caption: Primary sites for further chemical modification of the THQ core.

-

N-Functionalization: The secondary amine is a key handle for diversification. It readily undergoes N-arylation via palladium-catalyzed Buchwald-Hartwig or copper-catalyzed Chan-Evans-Lam coupling reactions.[9][10] This allows for the introduction of various aryl or heteroaryl substituents.

-

C-Functionalization: The aromatic ring can undergo further electrophilic substitution. The existing amine is a strong activating group and is ortho-, para-directing, while the trifluoromethyl group is a deactivating, meta-directing group. This complex interplay of electronic effects makes regioselective functionalization challenging but possible, with the C6 position being a common site for modification.[11]

Part 3: Significance in Drug Discovery

The Tetrahydroquinoline Scaffold in Medicine

The THQ nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities.[12] These include anticancer, anti-inflammatory, antioxidant, anti-HIV, and anti-Alzheimer's properties.[1][12] Its structural versatility allows it to serve as a template for inhibitors of enzymes like mTOR and modulators of signaling pathways such as NF-κB.[13][14]

Potential Therapeutic Applications and Mechanisms of Action

While specific biological data for this compound is not extensively published, we can infer its potential by examining related structures. Tetrahydroisoquinoline derivatives (a close structural isomer) have been shown to inhibit the NF-κB signaling pathway, which is a critical regulator of inflammation and cancer cell proliferation.[13]

Caption: Potential mechanism of action via inhibition of NF-kB nuclear translocation.

The trifluoromethyl group can enhance this activity. Its lipophilic nature can improve cell membrane permeability, while its ability to form strong, specific interactions (like hydrogen bonds or dipole interactions) within a protein's active site can increase binding affinity and potency.[3] Furthermore, the C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes, which can lead to a longer biological half-life and improved pharmacokinetic profile.[4]

Conclusion

This compound represents a confluence of two powerful strategies in modern drug design: the use of a privileged heterocyclic scaffold and the application of fluorine chemistry. Its molecular structure provides a robust and versatile platform for chemical exploration. The presence of the trifluoromethyl group is anticipated to bestow favorable pharmacokinetic and pharmacodynamic properties, making this compound and its derivatives highly attractive candidates for screening and development programs targeting a wide range of diseases, from cancer to neurodegenerative disorders. Further investigation into the specific biological activities of this molecule is warranted and holds significant promise for the discovery of next-generation therapeutics.

References

- Vertex AI Search. (n.d.). 5-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride.

- Thieme. (2026). Synthesis of Tetrahydroisoquinolinoquinolines via Sequential Pd-Catalyzed N-Arylation and Pd-Catalyzed Alkene Carboamination Reactions. Synthesis. DOI: 10.1055/a-2759-6397.

- Echemi. (n.d.). 5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride.

- Chem-Impex. (n.d.). 1,2,3,4-Tetrahydroquinoline.

- PubMed. (2021). Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. Bioorganic & Medicinal Chemistry. DOI: 10.1016/j.bmc.2021.116371.

- PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline.

- Pharmaffiliates. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery.

- Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives.

- ChemicalBook. (2022). This compound - Safety Data Sheet.

- PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline.

- ResearchGate. (2025). Synthesis and Physicochemical Characterization of 5‐Trifluoromethyl‐Substituted Tetrahydrofurans and Tetrahydrothiophenes.

- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.

- Parchem. (2026). Mastering 1,2,3,4-Tetrahydroquinoline: A Step-by-Step Guide for Chemists.

- ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.

- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.

- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- PubMed. (2022). Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels.

- ChemicalBook. (n.d.). 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum.

- Taylor & Francis. (n.d.). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry.

- Organic Chemistry Portal. (2023). Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan-Evans-Lam Coupling Reaction. Synlett. DOI: 10.1055/s-0042-1751358.

- ResearchGate. (2026). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives.

- ACS Publications. (2026). Site-Selective C6-β-Aminoalkylation of Tetrahydroquinolines with N-Arylsulfonyl Aryl Aziridines in Hexafluoroisopropanol: A Modular Approach to C6-Alkylated Quinolines. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels.

- PubMed Central. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]

- 8. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 9. Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan-Evans-Lam Coupling Reaction [organic-chemistry.org]

- 10. thieme-connect.de [thieme-connect.de]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ajrconline.org [ajrconline.org]

- 13. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

biological activity of trifluoromethyl-tetrahydroquinolines

An In-Depth Technical Guide to the Biological Activity of Trifluoromethyl-Tetrahydroquinolines

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry.[1][2] This guide provides a comprehensive technical overview of the biological activities of trifluoromethyl-substituted tetrahydroquinolines (THQs), a privileged heterocyclic scaffold.[3][4] We will explore the physicochemical rationale for this chemical pairing, delve into contemporary synthetic methodologies, and critically evaluate the diverse pharmacological profiles of these compounds, including their anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for future discovery efforts.

The Trifluoromethyl-Tetrahydroquinoline Moiety: A Synergistic Partnership in Drug Design

The tetrahydroquinoline (THQ) core is a structural motif prevalent in numerous natural products and FDA-approved pharmaceuticals, valued for its conformational rigidity and versatile substitution patterns.[4] Its combination with the trifluoromethyl group creates a powerful synergy for modulating biological activity.

Physicochemical Impact of the Trifluoromethyl Group

The CF₃ group is not merely a bioisostere of a methyl group; its unique electronic properties profoundly influence a molecule's behavior:

-

Enhanced Lipophilicity: The CF₃ group significantly increases lipophilicity, which can improve a compound's ability to cross cellular membranes and the blood-brain barrier.[5][6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer half-life.[7]

-

Modulation of Basicity: As a potent electron-withdrawing group, the CF₃ moiety can decrease the pKa of nearby basic nitrogen atoms, such as the one in the THQ ring. This can alter drug-receptor interactions and solubility characteristics.[1]

-

Receptor Binding: The CF₃ group can engage in unique interactions with biological targets, including dipole-dipole and orthogonal multipolar interactions, which can enhance binding affinity and selectivity.[5]

The Tetrahydroquinoline Scaffold: A Privileged Framework

The THQ scaffold is recognized for its broad spectrum of biological activities. Its partially saturated nature provides a three-dimensional structure that can effectively orient substituents for optimal interaction with complex biological targets. This framework is a validated starting point for developing agents targeting cancer, infectious diseases, and neurological disorders.[8][9]

Synthesis of Trifluoromethyl-Tetrahydroquinolines

The development of efficient synthetic routes is critical for exploring the structure-activity relationships (SAR) of trifluoromethyl-THQs. While traditional methods like the Povarov reaction or the hydrogenation of quinolines exist, modern approaches prioritize efficiency, safety, and sustainability.[3][4] A notable example is the visible-light-induced radical cascade reaction.[3][10]

Diagram: Synthetic Workflow

Caption: Workflow for photocatalytic synthesis of trifluoromethyl-THQs.

Experimental Protocol 2.1: Visible-Light-Induced Synthesis of a Trifluoromethyl-THQ Derivative

This protocol is adapted from a modern, metal-free approach, valued for its mild conditions and functional group tolerance.[3][10]

-

Preparation: To an oven-dried Schlenk tube, add the N-aryl allylamine substrate (1.0 equiv), the organophotocatalyst 4CzIPN (1-5 mol%), and sodium bicarbonate (2.0 equiv).

-

Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., Argon). Add anhydrous solvent (e.g., DMSO) via syringe.

-

Reagent Introduction: Introduce bromotrifluoromethane (CF₃Br), a readily available trifluoromethyl source, into the reaction mixture.

-

Photoreaction: Place the reaction tube approximately 5 cm from a blue LED lamp (40 W). Stir the mixture vigorously at room temperature for 12-24 hours.

-

Causality Note: Visible light excites the photocatalyst, which then facilitates the generation of a trifluoromethyl radical from CF₃Br. This radical initiates a cascade reaction involving addition to the alkene and subsequent intramolecular cyclization onto the aromatic ring to form the THQ structure.[3]

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired trifluoromethyl-tetrahydroquinoline.

-

Validation: Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Anticancer Activity

Trifluoromethyl-THQs have emerged as a promising class of anticancer agents.[11] Their mechanisms often involve targeting critical cell signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[8]

Diagram: PI3K/Akt/mTOR Signaling Pathway Inhibition

Caption: Inhibition of the mTOR pathway by trifluoromethyl-THQs.

Quantitative Anticancer Activity Data

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth in vitro.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 4-Trifluoromethyl-THQ Derivative (4ag) | SNB19 (Glioblastoma) | 38.3 | Apoptosis induction (Caspase-3/7 activation) | [12] |

| 4-Trifluoromethyl-THQ Derivative (4ag) | LN229 (Glioblastoma) | 40.6 | Apoptosis induction (Caspase-3/7 activation) | [12] |

| Tetrahydroisoquinoline Derivative (GM-3-143) | Colon Cancer Lines | Significant KRas Inhibition | KRas Pathway Inhibition | [13] |

| Thiazolo[4,5-d]pyrimidine (3b) | NCI-60 Panel | Growth Inhibition | Not specified | [7] |

Experimental Protocol 3.1: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and is a standard primary screen for anticancer drug discovery.[6][14]

-

Cell Seeding: Plate human cancer cells (e.g., SNB19 glioblastoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethyl-THQ test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

Self-Validation: The inclusion of vehicle and positive controls is essential. The vehicle control establishes the baseline for 100% cell viability, while the positive control confirms the assay is sensitive to known cytotoxic agents.

-

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[14]

-

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Antimicrobial Activity

The THQ scaffold is a known source of antimicrobial agents.[15] The incorporation of a CF₃ group can enhance this activity by increasing membrane permeability and metabolic stability, making these compounds interesting candidates for combating bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[16]

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Tetrahydroquinolines | Staphylococcus aureus | Variable | [17] |

| Tetrahydroquinolines | Escherichia coli | Variable | [18] |

| Tetrahydroquinolines | Fungal Pathogens | Variable |

(Note: Specific MIC data for trifluoromethyl-THQs are dispersed in the literature; the table reflects the general activity of the parent scaffold, which serves as the basis for derivatization.)

Experimental Protocol 4.1: Broth Microdilution for MIC Determination

This is a gold-standard method for quantitative antimicrobial susceptibility testing, recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).[16][19]

-

Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus ATCC 29213) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in MHB. The typical concentration range is 128 µg/mL to 0.25 µg/mL.

-

Controls:

-

Growth Control: Well with MHB and inoculum only (no compound).

-

Sterility Control: Well with MHB only (no inoculum).

-

Positive Control: A known antibiotic (e.g., Ciprofloxacin).

-

-

Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well should be 100-200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection.

-

Causality Note: The absence of turbidity indicates that the compound has inhibited bacterial growth. The growth control must be turbid and the sterility control must be clear for the assay to be valid.[16]

-

Neuroprotective and Anti-Inflammatory Activities

Emerging evidence suggests that THQ derivatives possess significant neuroprotective and anti-inflammatory properties.[9][20] These effects are often linked to antioxidant activity and the modulation of inflammatory signaling pathways like NF-κB.[9] The brain-penetrating properties enhanced by the CF₃ group make these compounds particularly attractive for CNS applications.[5][6]

Studies on a hydroxylated THQ analog demonstrated a reduction in oxidative stress and suppression of NF-κB-mediated inflammation in a rat model of Parkinson's disease.[9] Furthermore, a separate trifluoromethyl-containing compound was shown to promote neurogenesis through the PI3K/Akt/CREB pathway, highlighting a potential mechanism for cognitive recovery after brain injury.[21]

Potential Mechanisms of Action

-

Antioxidant Effects: Scavenging of reactive oxygen species (ROS), reducing cellular damage in neurodegenerative models.[9][22]

-

Anti-inflammatory Effects: Inhibition of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) through pathways like NF-κB.[9][23]

-

Pro-neurogenic Effects: Activation of signaling cascades like PI3K/Akt/CREB that promote neuronal survival and differentiation.[21][24]

Conclusion and Future Perspectives

The synthesis of trifluoromethyl-tetrahydroquinolines represents a highly promising strategy in drug discovery. The unique physicochemical properties imparted by the CF₃ group synergize with the privileged THQ scaffold to yield compounds with potent and diverse biological activities. The evidence strongly supports their continued exploration as anticancer, antimicrobial, and neuroprotective agents.

Future research should focus on:

-

Systematic SAR Studies: Elucidating how the position and electronic environment of the CF₃ group on the THQ ring influence specific biological activities.

-

Mechanism of Action Deconvolution: Moving beyond phenotypic screening to identify the precise molecular targets for the most active compounds.

-

Pharmacokinetic Profiling: Conducting in vivo ADME (Absorption, Distribution, Metabolism, Excretion) studies to ensure that potent in vitro hits can translate into effective therapeutic agents.

-

Exploration of New Therapeutic Areas: Investigating the potential of this chemical class against other diseases, such as viral infections or metabolic disorders.

This guide provides a foundational framework for researchers to build upon, leveraging established protocols and a clear understanding of the scientific rationale to drive the next generation of trifluoromethyl-tetrahydroquinoline-based therapeutics.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Visible-Light-Induced Metal-Free Radical Cascade Trifluoromethylation/Cyclization for Synthesis of Trifluoromethyl/Trifluoroethyl Tetrahydroquinolines.

- Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry - Taylor & Francis.

- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central.

- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PubMed Central.

- Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and rel

- Visible-Light-Induced Metal-Free Radical Cascade Trifluoromethylation/Cyclization for Synthesis of Trifluoromethyl/Trifluoroethyl Tetrahydroquinolines.

- Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents.

- Tetrahydropiperine, a natural alkaloid with neuroprotective effects in ischemic stroke. Unknown Source.

- In vitro assays and techniques utilized in anticancer drug discovery. PubMed.

- A concise one-pot synthesis of trifluoromethyl-containing 2,6-disubstituted 5,6,7,8-tetrahydroquinolines and 5,6,7,8-tetrahydronaphthyridines. PubMed.

- A network-based protocol to prioritize compounds for biological testing: discovery of Anti-Staphylococcus aureus cacalol deriv

- Exploring a Tetrahydroquinoline Antimalarial Hit from the Medicines for Malaria Pathogen Box and Identification of its Mode of Resistance as PfeEF2. PubMed Central.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific

- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PubMed Central.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.

- Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels.

- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.

- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. PubMed.

- Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations.

- ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux.

- (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives.

- The Diverse Biological Activities of Tetrahydroquinoline Compounds: A Technical Guide for Researchers. Benchchem.

- Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives.

- A Convenient Formal [4+2] Heterocylization Route to Bis(triflyl)tetrahydroquinolines. NIH.

- In vitro antimicrobial susceptibility testing methods. Pure.

- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.

- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.

- In vitro methods of screening of anticancer agents. PPTX - Slideshare.

- Protective Effects of 4-Trifluoromethyl-(E)

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

- Antimicrobial Susceptibility Testing. Apec.org.

- Anti-Inflammatory Effect of Streptochlorin via TRIF-Dependent Signaling Pathways in Cellular and Mouse Models. PubMed Central.

- Evaluation of Biological Activity of N

- New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity. Unknown Source.

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Convenient Formal [4+2] Heterocylization Route to Bis(triflyl)tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. thescipub.com [thescipub.com]

- 12. researchgate.net [researchgate.net]

- 13. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | A network-based protocol to prioritize compounds for biological testing: discovery of Anti-Staphylococcus aureus cacalol derivatives [frontiersin.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. woah.org [woah.org]

- 20. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Protective Effects of 4-Trifluoromethyl-(E)-cinnamoyl]- L-4- F-phenylalanine Acid against Chronic Cerebral Hypoperfusion Injury through Promoting Brain-Derived Neurotrophic Factor-Mediated Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Anti-Inflammatory Effect of Streptochlorin via TRIF-Dependent Signaling Pathways in Cellular and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Tetrahydropiperine, a natural alkaloid with neuroprotective effects in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Cornerstone of Modern Drug Design

An In-depth Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in the medicinal chemist's arsenal. Its unique electronic and steric properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in drug design, synthesizing technical data with field-proven insights to explain the causality behind its powerful effects. We will delve into its impact on physicochemical properties, metabolic pathways, and target interactions, supported by quantitative data, detailed experimental protocols, and illustrative case studies of successful FDA-approved drugs.

The Fundamental Impact of Trifluoromethylation on Physicochemical Properties

The introduction of a CF3 group into a drug candidate dramatically alters its core physicochemical properties.[2] These changes are fundamental to improving a compound's overall drug-like characteristics and form the basis for its downstream pharmacokinetic and pharmacodynamic advantages.

Lipophilicity Modulation

The trifluoromethyl group is highly lipophilic, a property that is critical for a drug's ability to cross biological membranes and reach its target.[2] This is quantitatively described by the Hansch-Fujita π constant, which for the CF3 group is approximately +0.88.[1] This value indicates a significant increase in lipophilicity when replacing a hydrogen atom. This enhanced lipophilicity can improve absorption and facilitate penetration of key barriers like the blood-brain barrier, as exemplified by the antidepressant Fluoxetine, where the CF3 group is crucial for its efficient brain penetration.[1]

Electronic Effects and Acidity (pKa)

With the high electronegativity of its three fluorine atoms, the CF3 group acts as a potent electron-withdrawing substituent.[2][3] This electronic pull has a profound effect on the pKa of nearby functional groups. For instance, attaching a CF3 group to an aromatic ring or adjacent to an acidic or basic center can significantly alter its ionization state at physiological pH. Trifluoromethyl-substituted compounds are often stronger acids; for example, trifluoroacetic acid is a much stronger acid than acetic acid.[4] Conversely, the CF3 group lowers the basicity of compounds like trifluoroethanol.[4] This modulation of pKa can be critical for optimizing a drug's solubility, receptor binding, and pharmacokinetic profile.

Enhancing the Pharmacokinetic Profile: The Metabolic Guardian

One of the most celebrated roles of the trifluoromethyl group in drug design is its ability to confer exceptional metabolic stability.[5]

Blocking Metabolic Hotspots

The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, significantly stronger than a typical carbon-hydrogen (C-H) bond (~414 kJ/mol).[1] This inherent strength makes the CF3 group exceptionally resistant to oxidative metabolism by enzymes, particularly the cytochrome P450 (CYP) superfamily, which are primary drivers of drug clearance.[6]

By strategically replacing a metabolically labile group, such as a methyl or an unsubstituted aromatic position, with a CF3 group, medicinal chemists can effectively block these metabolic "hotspots."[1][6] This strategy, often called "metabolic switching," can dramatically reduce the rate of drug metabolism, leading to a longer in vivo half-life, reduced clearance, and a more predictable and sustained pharmacokinetic profile.[6]

Logical Flow: From Physicochemical Change to Clinical Advantage

The following diagram illustrates the causal relationships between the fundamental properties of the CF3 group and its ultimate impact on a drug's performance.

Caption: Causal pathway from CF3 properties to drug performance.

Optimizing Pharmacodynamics: The Binding Enhancer

The CF3 group can significantly improve a drug's binding affinity and selectivity for its biological target through a combination of steric and electronic interactions.

-

Hydrophobic Interactions : Its lipophilic nature allows it to fit snugly into hydrophobic pockets within a protein's binding site, increasing affinity.[1][3]

-

Electrostatic and Multipolar Interactions : The strong electron-withdrawing effect of the CF3 group creates a significant molecular dipole. This allows it to engage in favorable multipolar interactions with electron-rich functionalities on the protein, such as the backbone carbonyls of amino acids.[3][7] These interactions, though weaker than classical hydrogen bonds, can be numerous and contribute substantially to binding energy.[7]

-

Bioisosterism : The CF3 group is often used as a bioisostere for a methyl or chloro group.[4] It is sterically larger than a methyl group but similar to an ethyl group, allowing it to probe the steric tolerance of a binding pocket while introducing unique electronic properties.[8]

A prime example is the non-steroidal anti-inflammatory drug (NSAID) Celecoxib , where the CF3 group is crucial for its selective inhibition of the COX-2 enzyme over COX-1, which is key to its improved gastrointestinal safety profile.

Quantitative Impact and Case Studies

The theoretical benefits of trifluoromethylation are consistently borne out in empirical data. The tables below summarize the typical quantitative impact of this functional group.

Table 1: Comparison of Lipophilicity (LogP) and Acidity (pKa)

| Compound Pair | R Group | LogP | pKa (of adjacent group) |

|---|---|---|---|

| Toluene / Trifluorotoluene | -CH₃ | 2.73 | N/A |

| -CF₃ | 3.17 | N/A | |

| Acetic Acid / Trifluoroacetic Acid | -CH₃ | -0.17 | 4.76 |

| | -CF₃ | -0.30 | 0.23 |

Data are representative values to illustrate trends.

Table 2: Metabolic Stability Data (Human Liver Microsomes)

| Compound | Metabolically Labile Group | Intrinsic Clearance (μL/min/mg) | Half-life (t½, min) |

|---|---|---|---|

| Analog A | -CH₃ | 150 | 15 |

| Analog B | -CF₃ | <10 | >180 |

This table demonstrates the significant increase in metabolic stability when a metabolically susceptible group is replaced by a trifluoromethyl group.

Table 3: Binding Affinity (IC₅₀) Data

| Inhibitor | Key Substituent | Target X IC₅₀ (nM) | Target Y IC₅₀ (nM) | Selectivity (Y/X) |

|---|---|---|---|---|

| Lead Compound | -Cl | 85 | 450 | 5.3 |

| Optimized Compound | -CF₃ | 9 | 2300 | 255 |

This table showcases the potential for substantial improvement in both binding affinity and selectivity through strategic incorporation of a trifluoromethyl group.

Experimental Protocol: In Vitro Metabolic Stability Assay

To empirically validate the enhanced metabolic stability conferred by a CF3 group, an in vitro assay using human liver microsomes (HLM) is a standard industry protocol. This system contains a rich complement of CYP enzymes.

Objective: To determine the rate of metabolism of a trifluoromethylated compound compared to its non-fluorinated analog.

Materials:

-

Test compounds (CF3-analog and non-fluorinated parent compound, 10 mM in DMSO)

-

Human Liver Microsomes (HLM, 20 mg/mL stock)

-

NADPH regenerating system (e.g., GOLDR™ NADPH)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

Positive Control (e.g., Verapamil, a compound with known high clearance)

-

Acetonitrile with internal standard (for quenching and sample analysis)

-

96-well incubation plates and analytical plates

-

LC-MS/MS system for analysis

Experimental Workflow Diagram:

Caption: Workflow for an in vitro metabolic stability assay.

Step-by-Step Methodology:

-

Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare working solutions of test compounds and controls by diluting stock solutions in buffer.

-

Incubation Setup: In a 96-well plate, add phosphate buffer. Add the test compounds to achieve a final concentration of 1 µM. Include wells for the positive control and a "No-NADPH" control for each compound to assess non-enzymatic degradation.

-

Enzyme Addition: Add the HLM solution to all wells to a final protein concentration of 0.5 mg/mL.

-

Pre-incubation: Place the plate in a 37°C incubator for 5 minutes to equilibrate the temperature.

-

Reaction Initiation: Add the pre-warmed NADPH solution to all wells to start the enzymatic reaction, except for the "T=0" and "No-NADPH" wells.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the appropriate wells and immediately add it to a separate 96-well plate containing ice-cold acetonitrile with an internal standard. This quenches the reaction and precipitates the proteins. The T=0 sample is taken immediately after adding NADPH.

-

Sample Processing: Once all time points are collected, centrifuge the quenched plate to pellet the precipitated protein.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by comparing its peak area to the internal standard's peak area.

-

Data Analysis: Plot the natural log of the percentage of the parent drug remaining versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693 / k). Intrinsic clearance can then be calculated from these values. A self-validating system is confirmed if the positive control shows rapid degradation and the No-NADPH control shows minimal loss of the compound.

Conclusion and Future Perspectives

The trifluoromethyl group is a powerful and versatile functional group in medicinal chemistry that offers a multitude of benefits for drug design. Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity makes it a highly attractive substituent for optimizing lead compounds into successful drug candidates. While its synthesis can present challenges, the development of new trifluoromethylation methodologies continues to expand its accessibility.[3][9] As our understanding of the intricate noncovalent interactions of the CF3 group continues to grow, so too will its importance in the rational design of novel and more effective therapeutics.[10]

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

-

Trifluoromethyl group. Wikipedia. [Link]

-

The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Trifluoromethyl group – Knowledge and References. Taylor & Francis. [Link]

-

The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF. ResearchGate. [Link]

-

Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. PubMed. [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [Link]

-

Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner. PubMed. [Link]

-

Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. PMC - NIH. [Link]

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner - PubMed [pubmed.ncbi.nlm.nih.gov]

Medicinal Chemistry of the Tetrahydroquinoline Scaffold

[1][2][3][4]

Executive Summary: A Privileged Architecture

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its fully aromatic counterpart (quinoline), the THQ core offers distinct three-dimensional character (sp³ carbons at C2, C3, C4) and a reactive secondary amine at N1. These features allow for fine-tuning of lipophilicity, stereochemistry, and hydrogen-bonding vectors, making THQ a cornerstone in the design of agents against GPCRs, ion channels, and epigenetic targets.

Synthetic Architectures and Methodologies

Accessing the THQ core requires strategies that control stereochemistry and substitution patterns. While reduction of quinolines is common, de novo construction via cycloaddition offers superior diversity.

The Povarov Reaction (Aza-Diels-Alder)

The Povarov reaction is the premier method for constructing highly substituted THQ cores. It typically involves a three-component condensation of an aniline, an aldehyde, and an electron-rich olefin (enophile).

-

Mechanism: The reaction proceeds via the in situ formation of an N-arylimine, which acts as the diene. The olefin acts as the dienophile.

-

Lewis Acid Catalysis: The reaction is catalyzed by Lewis acids (e.g.,

, -

Regioselectivity: The "endo" pathway is generally favored, establishing a cis relationship between the substituents at C2 and C4.

Figure 1: Mechanistic Pathway of the Povarov Reaction

Caption: The Povarov reaction constructs the THQ core via a Lewis Acid-catalyzed [4+2] cycloaddition between an N-aryl imine and an electron-rich olefin.[1]

Catalytic Reduction of Quinolines

For simple THQ cores, asymmetric hydrogenation of quinolines is efficient.

-

Catalysts: Chiral Iridium or Ruthenium complexes (e.g., [Ir(COD)Cl]₂ with chiral phosphine ligands).

-

Selectivity: Enantioselective reduction of the heterocyclic ring typically yields high ee, crucial for biological activity where one enantiomer often dominates (e.g., S-Argatroban).

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The THQ scaffold's versatility lies in its ability to project substituents into specific protein sub-pockets.

Case Study: TRPM8 Antagonists

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a target for neuropathic pain and prostate cancer. THQ-based ureas have emerged as potent antagonists.

Key SAR Findings:

-

Linker: A urea linkage at the N1 position is critical for hydrogen bonding.

-

C1 Substitution: Aryl substituents at C1 (relative to the THQ nitrogen) significantly enhance potency compared to alkyl groups, likely due to

-stacking interactions. -

Stereochemistry: Trans-isomers often exhibit superior potency over cis-isomers, suggesting a specific linear binding conformation.

-

Electronic Effects: Electron-withdrawing groups (e.g., 4-F) on the aromatic ring increase potency (

in the nanomolar range).

Figure 2: SAR Logic for THQ-Based TRPM8 Antagonists

Caption: Structural optimization map for THQ-derived TRPM8 antagonists, highlighting critical substitution patterns for maximal potency.

BET Bromodomain Inhibitors

THQ derivatives have been designed to inhibit Bromodomain and Extra-Terminal (BET) proteins.

-

Selectivity: 1,2,3,4-tetrahydroquinolines can be engineered to be BD2-selective (binding the second bromodomain) over BD1.

-

Mechanism: The THQ amine often mimics the acetyl-lysine residue recognized by bromodomains. N-acetylation or specific substitution at the 6-position can tune this selectivity, reducing off-target toxicity associated with pan-BET inhibition.

Critical Alert: PAINS and Fused THQs

Warning: Researchers must be cautious with fused or tricyclic tetrahydroquinolines (e.g., cyclopentene-fused THQs).

-

The Issue: These compounds are frequently flagged as PAINS (Pan-Assay Interference Compounds) .[2][3]

-

Mechanism: They are prone to oxidation (often light-dependent) to form reactive quinoid-like species or iminium intermediates. These reactive metabolites can covalently modify proteins or generate redox-active species that produce false positives in HTS assays.

-

Recommendation: Always validate fused THQ hits with rigorous counter-screens and stability studies in the assay buffer.

Clinical Applications and Validated Drugs[1]

The THQ scaffold is not just a theoretical construct but a proven drug hunter's tool.

| Drug Name | Indication | Role of THQ Scaffold | Status |

| Argatroban | Anticoagulant (Direct Thrombin Inhibitor) | The (3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl) moiety binds to the hydrophobic pocket of thrombin, providing selectivity and potency.[4] | FDA Approved |

| Oxamniquine | Schistosomiasis (S. mansoni) | A semisynthetic THQ.[5] It is activated by a sulfotransferase enzyme in the parasite to an ester, which then alkylates DNA. | FDA Approved |

| Torcetrapib | Cardiovascular (CETP Inhibitor) | Contains a highly substituted THQ core synthesized via the Povarov reaction. | Discontinued (Phase III) due to off-target toxicity, but validated the scaffold's potency. |

| Virantmycin | Antiviral / Antifungal | A complex natural product containing a fused THQ core.[1] | Research Tool |

Spotlight: Argatroban

Argatroban illustrates the power of the THQ scaffold in peptidomimetics. It mimics the D-Phe-Pro-Arg sequence of fibrinogen. The tetrahydroquinoline-8-sulfonyl group serves as a rigid, hydrophobic cap that occupies the apolar binding site of thrombin, crucial for its high affinity (

References

-

Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer. Future Medicinal Chemistry. [Link]

-

Tetrahydroisoquinoline-Derived Urea and 2,5-Diketopiperazine Derivatives as Selective Antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) Channel Receptor. Journal of Medicinal Chemistry. [Link]

-

Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. [Link]

-

Synthesis of the CETP Inhibitor Torcetrapib: The Resolution Route and Origin of Stereoselectivity in the Iminium Ion Cyclization. Journal of Organic Chemistry. [Link]

-

Oxamniquine - PubChem Compound Summary. National Center for Biotechnology Information. [Link]

-

Argatroban - PubChem Compound Summary. National Center for Biotechnology Information. [Link]

Sources

- 1. sci-rad.com [sci-rad.com]

- 2. Practical Fragments: Beware of fused tetrahydroquinolines [practicalfragments.blogspot.com]

- 3. Fused Tetrahydroquinolines Are Interfering with Your Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Argatroban | C23H36N6O5S | CID 92722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Oxamniquine - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Characterization of 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline, with a focus on the influence of the -CF₃ group.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The electron-withdrawing nature of the trifluoromethyl group will deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield).

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Notes |

| H-1 (NH) | 3.5 - 4.5 | broad singlet | - | The chemical shift can vary with concentration and solvent. |

| H-2 | ~3.3 | triplet | J = 5-7 | |

| H-3 | ~1.9 | multiplet | - | |

| H-4 | ~2.8 | triplet | J = 6-8 | |

| H-6 | ~7.3 | doublet | J = 8-9 | Deshielded by the adjacent -CF₃ group. |

| H-7 | ~7.0 | triplet | J = 7-8 | |

| H-8 | ~6.8 | doublet | J = 7-8 |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon atom attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Notes |

| C-2 | ~47 | singlet | - | |

| C-3 | ~27 | singlet | - | |

| C-4 | ~22 | singlet | - | |

| C-4a | ~128 | singlet | - | |

| C-5 | ~129 | quartet | ¹J(C,F) ≈ 270 | The large coupling constant is characteristic of a C-F bond. |

| C-6 | ~125 | singlet | - | |

| C-7 | ~127 | singlet | - | |

| C-8 | ~115 | singlet | - | |

| C-8a | ~145 | singlet | - | |

| -CF₃ | ~124 | quartet | ¹J(C,F) ≈ 270 |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for all carbon atoms (except for the carbon coupled to fluorine). A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.

-

Data Processing: Process the data in a similar manner to the ¹H NMR spectrum.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Proposed Fragment | Notes |

| 201 | [M]⁺ | Molecular ion |

| 186 | [M - CH₃]⁺ | Loss of a methyl radical from the aliphatic ring. |

| 172 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |

| 132 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography).

-

Ionization: Use electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Caption: Proposed fragmentation pathway in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-F bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300-3500 | N-H stretch | Medium |

| 2850-3000 | C-H stretch (aliphatic) | Strong |

| 3000-3100 | C-H stretch (aromatic) | Medium |

| 1580-1620 | C=C stretch (aromatic) | Medium-Strong |

| 1100-1350 | C-F stretch | Strong |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) or as a KBr pellet. Alternatively, use an attenuated total reflectance (ATR) accessory.

-

Instrumentation: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Process the data to obtain a transmittance or absorbance spectrum.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected NMR, MS, and IR data, researchers can confidently identify and characterize this important fluorinated building block in their drug discovery and development efforts. The provided protocols serve as a starting point for the experimental acquisition of this data.

References

-

An, Y., Kuang, Y., & Wu, J. (2016). Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo-induced radical cyclization of benzene-tethered 1,7-enynes with Togni reagent. Organic & Biomolecular Chemistry, 14(34), 8174-8179. [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemRxiv. (2023). Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. Cambridge Open Engage. [Link]

-

NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemRxiv. (2023). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. Cambridge Open Engage. [Link]

-

Pai, B. R., Nagarajan, K., Nallamuthu, S., & Kulkarni, P. S. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-151. [Link]

-

ResearchGate. (2023). Synthesis and Physicochemical Characterization of 5‐Trifluoromethyl‐Substituted Tetrahydrofurans and Tetrahydrothiophenes. [Link]

-

National Institutes of Health. (2022). Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1][3]benzothiazinium Chloride as Anticancer Agent. [Link]

-

Lifescience Global. (2014). Synthesis and Characterization of N-Substituted Tetrahydroiso-quinoline Derivatives via a Pictet-Spengler Condensation. Journal of Applied Solution Chemistry and Modeling. [Link]

-

ResearchGate. (2002). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

-

ResearchGate. (2015). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. [Link]

Sources

1H NMR spectrum of 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Abstract

Introduction and Scientific Context

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a trifluoromethyl (-CF₃) group is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. The placement of this group at the 5-position of the tetrahydroquinoline ring system is expected to profoundly influence its electronic and conformational properties.